![molecular formula C40H52O2Sn B14314455 Bis[([1,1'-biphenyl]-2-yl)oxy](dioctyl)stannane CAS No. 113900-58-6](/img/structure/B14314455.png)
Bis[([1,1'-biphenyl]-2-yl)oxy](dioctyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis([1,1’-biphenyl]-2-yl)oxystannane is an organotin compound characterized by the presence of dioctyl groups and biphenyl-2-yloxy ligands attached to a tin atom. Organotin compounds are widely used in various industrial applications due to their catalytic properties and ability to stabilize polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis([1,1’-biphenyl]-2-yl)oxystannane typically involves the reaction of dioctyltin dichloride with 2-hydroxybiphenyl. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the stannane compound. The general reaction scheme is as follows:
Dioctyltin dichloride+22-hydroxybiphenyl+Base→Bis[([1,1’-biphenyl]-2-yl)oxy](dioctyl)stannane+By-products
Industrial Production Methods: In industrial settings, the production of Bis([1,1’-biphenyl]-2-yl)oxystannane involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents such as toluene or xylene are often used to dissolve the reactants and facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions:
- Oxidation : Bis([1,1’-biphenyl]-2-yl)oxystannane can undergo oxidation reactions, where the tin center is oxidized to a higher oxidation state.
- Reduction : The compound can be reduced back to its lower oxidation state using reducing agents like lithium aluminum hydride.
- Substitution : The biphenyl-2-yloxy ligands can be substituted with other ligands through nucleophilic substitution reactions.
- Oxidation : Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
- Reduction : Lithium aluminum hydride or sodium borohydride are typical reducing agents.
- Substitution : Nucleophiles such as amines or thiols can be used to replace the biphenyl-2-yloxy ligands.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a tin oxide derivative, while substitution reactions can produce a variety of organotin compounds with different ligands.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Bis([1,1’-biphenyl]-2-yl)oxystannane is used as a catalyst in various organic reactions, including polymerization and esterification. Its ability to stabilize reactive intermediates makes it valuable in synthetic chemistry.
Biology and Medicine: While organotin compounds are generally toxic, they have been studied for their potential use in medicinal chemistry. Research is ongoing to explore their application in drug delivery systems and as anticancer agents.
Industry: In industrial applications, Bis([1,1’-biphenyl]-2-yl)oxystannane is used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers. It helps to prevent degradation and extend the lifespan of these materials.
Mecanismo De Acción
The mechanism by which Bis([1,1’-biphenyl]-2-yl)oxystannane exerts its effects involves the coordination of the tin center with various substrates. The dioctyl groups and biphenyl-2-yloxy ligands provide steric and electronic stabilization, facilitating catalytic activity. The tin atom can interact with electron-rich sites on the substrate, promoting various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds:
- Dioctyltin dilaurate : Another organotin compound used as a catalyst and stabilizer.
- Tributyltin oxide : Known for its use as a biocide and antifouling agent.
- Tetramethyltin : Used in the semiconductor industry for chemical vapor deposition.
Uniqueness: Bis([1,1’-biphenyl]-2-yl)oxystannane is unique due to its specific ligand structure, which provides distinct catalytic properties and stability. Compared to dioctyltin dilaurate, it offers enhanced performance in certain polymerization reactions. Its biphenyl-2-yloxy ligands also make it more versatile in substitution reactions compared to simpler organotin compounds like tetramethyltin.
Propiedades
Número CAS |
113900-58-6 |
|---|---|
Fórmula molecular |
C40H52O2Sn |
Peso molecular |
683.5 g/mol |
Nombre IUPAC |
dioctyl-bis(2-phenylphenoxy)stannane |
InChI |
InChI=1S/2C12H10O.2C8H17.Sn/c2*13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;2*1-3-5-7-8-6-4-2;/h2*1-9,13H;2*1,3-8H2,2H3;/q;;;;+2/p-2 |
Clave InChI |
WVPOATSRGCVDJE-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCC[Sn](CCCCCCCC)(OC1=CC=CC=C1C2=CC=CC=C2)OC3=CC=CC=C3C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


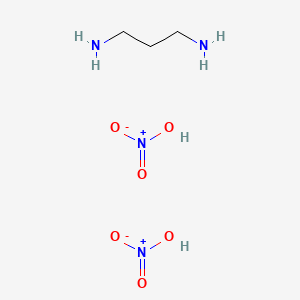
![2-[Chloro(difluoro)methyl]-2-nitropropane-1,3-diol](/img/structure/B14314381.png)
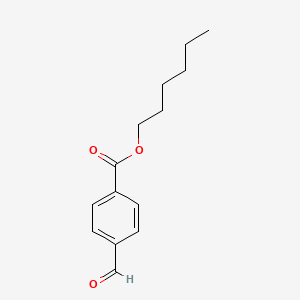

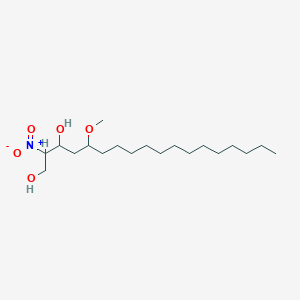
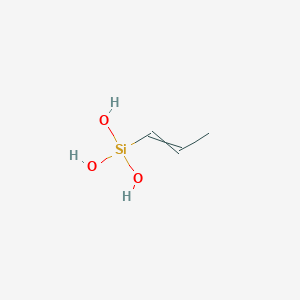
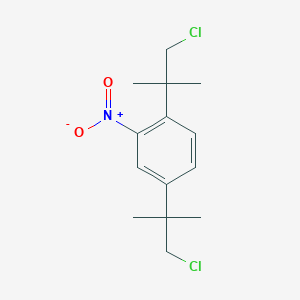
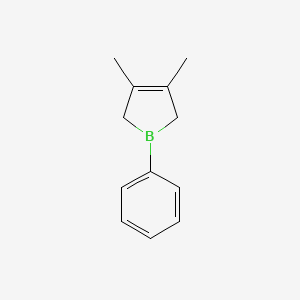
![4-[(3-{[4-(2-Hydroxyethoxy)benzoyl]oxy}propoxy)carbonyl]benzoate](/img/structure/B14314427.png)
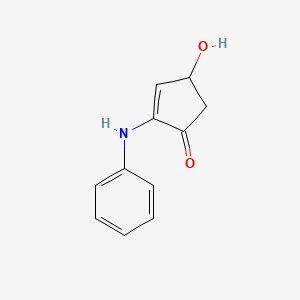
![Dibenzyl[bis(phenylethynyl)]stannane](/img/structure/B14314442.png)

![2-({[(2,4-Dinitrophenyl)sulfanyl]oxy}methyl)benzoic acid](/img/structure/B14314462.png)

